molecular formula C11H11N3O2 B7749081 2-(3-hydroxyanilino)-6-methyl-1H-pyrimidin-4-one

2-(3-hydroxyanilino)-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7749081
M. Wt: 217.22 g/mol
InChI Key: BTTNKEBBLIHCJG-UHFFFAOYSA-N
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Description

2-(3-hydroxyanilino)-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound that features both an aniline and a pyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxyanilino)-6-methyl-1H-pyrimidin-4-one typically involves the reaction of 3-hydroxyaniline with 6-methyl-1H-pyrimidin-4-one under specific conditions. One common method involves the use of a condensation reaction where the aniline derivative reacts with the pyrimidinone in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxyanilino)-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(3-hydroxyanilino)-6-methyl-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-hydroxyanilino)-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-hydroxyanilino)-6-methyl-1H-pyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aniline and pyrimidinone moieties allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-(3-hydroxyanilino)-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-5-10(16)14-11(12-7)13-8-3-2-4-9(15)6-8/h2-6,15H,1H3,(H2,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTNKEBBLIHCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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